molecular formula C23H20N2O2S B11092345 (2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B11092345
M. Wt: 388.5 g/mol
InChI Key: AINPHGSBIXMRCE-UNOMPAQXSA-N
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Description

“(2Z)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile,” also known by its IUPAC name, is a complex organic compound. Let’s break down its structure:

  • The compound consists of a thiazole ring (containing sulfur and nitrogen atoms) fused with a phenyl ring.
  • The presence of a nitrile group (–C≡N) indicates its reactivity and potential applications.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for this compound. One common approach involves the condensation of appropriate starting materials. Here’s a simplified route:

  • Thiazole Synthesis

    • Start with 4-methylbenzenethiol (thiol) and prop-2-en-1-ol (allyl alcohol).
    • React them to form the thiazole ring.
    • Introduce the nitrile group using a suitable reagent (e.g., sodium cyanide).
  • Phenyl Ring Formation

    • Combine 3-methoxyphenol and prop-2-en-1-ol.
    • Form the phenyl ring via electrophilic aromatic substitution.
  • Final Assembly

    • Combine the thiazole and phenyl fragments to obtain the target compound.

Industrial Production

Industrial production typically involves more efficient and scalable methods, such as multistep syntheses or catalytic processes. Unfortunately, specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity

    Oxidation: The phenyl ring can undergo oxidation reactions (e.g., using KMnO₄) to form phenolic compounds.

    Substitution: The nitrile group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitrile group yields an amine.

Common Reagents

    Thiazole Formation: Thionyl chloride (SOCl₂), base (e.g., NaOH).

    Phenyl Ring Formation: Lewis acids (e.g., AlCl₃), Friedel-Crafts reaction conditions.

    Nitrile Group Introduction: Sodium cyanide (NaCN).

Major Products

  • Thiazole derivatives.
  • Phenolic compounds.
  • Amines.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic properties (e.g., anticancer, anti-inflammatory).

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related thiazole-containing compounds:

    Similar Compounds:

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

(Z)-3-(3-methoxy-4-prop-2-enoxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C23H20N2O2S/c1-4-11-27-21-10-7-17(13-22(21)26-3)12-19(14-24)23-25-20(15-28-23)18-8-5-16(2)6-9-18/h4-10,12-13,15H,1,11H2,2-3H3/b19-12-

InChI Key

AINPHGSBIXMRCE-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC=C)OC)/C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC=C)OC)C#N

Origin of Product

United States

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